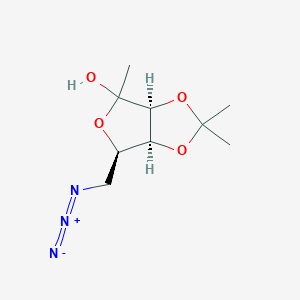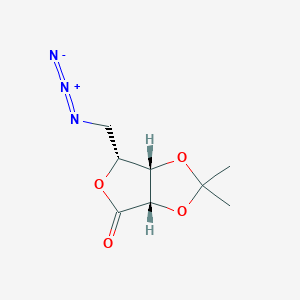![molecular formula C₆H₁₀Br₃N₃ B030212 N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5423-98-3](/img/structure/B30212.png)
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring and a thieno[2,3-d]pyrimidin ring . It’s worth noting that compounds with similar structures have been studied for their potential as inhibitors of certain enzymes .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the thieno[2,3-d]pyrimidin ring . Further chemical modifications, such as analogue synthesis and scaffold hopping, may also be involved .Molecular Structure Analysis
The molecular structure of this compound is characterized by its 2,3-dihydrobenzo[b][1,4]dioxin ring and thieno[2,3-d]pyrimidin ring . These rings are likely to play a crucial role in the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure . The presence of multiple functional groups and rings can lead to a variety of possible reactions. For example, the compound could potentially undergo reactions with other molecules at the thieno[2,3-d]pyrimidin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . Factors such as the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the thieno[2,3-d]pyrimidin ring, as well as the specific functional groups present, would all influence its properties.Wissenschaftliche Forschungsanwendungen
- The Mitsunobu reaction is a popular method in organic chemistry for the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction has been applied to the synthesis of pharmaceuticals and their precursors .
- The reaction is facilitated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- The results of this reaction have been used in the synthesis of benzoxazoles .
- Catechol-functionalized hydrogels are a unique class of polymeric materials that possess an interconnected porous network across various length scales .
- These hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
- They have practical applications in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
Mitsunobu Reaction
Catechol-functionalized Hydrogels
Doping Carbons Beyond Nitrogen
- The Mitsunobu reaction is a popular method in organic chemistry for the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction has been applied to the synthesis of pharmaceuticals and their precursors .
- The reaction is facilitated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- The results of this reaction have been used in the synthesis of benzoxazoles .
- Catechol-functionalized hydrogels are a unique class of polymeric materials that possess an interconnected porous network across various length scales .
- These hydrogels exhibit remarkable structure-derived properties, including high surface area, an accommodating matrix, inherent flexibility, controllable mechanical strength, and excellent biocompatibility .
- They have practical applications in tissue repair and regeneration, antifouling and antimicrobial applications, drug delivery, and cell encapsulation and delivery .
Mitsunobu Reaction
Catechol-functionalized Hydrogels
Doping Carbons Beyond Nitrogen
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
| Record name | AG-F-87638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
CAS RN |
5423-98-3 | |
| Record name | AG-F-87638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)



![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)



